molecular formula C15H18D3N3O2.C7H6O3 B1165223 Physostigmine-d3 Salicylate

Physostigmine-d3 Salicylate

Cat. No. B1165223
M. Wt: 416.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stable isotope labeled (deuterated) internal standard for Physostigmine

Scientific Research Applications

Alzheimer's Disease Treatment

Physostigmine salicylate has been explored as a treatment option for Alzheimer's disease. It functions as an acetylcholinesterase (AChE) inhibitor, enhancing memory and learning capabilities. This potential role in Alzheimer’s disease treatment is underscored by its pharmacological effects, which include the short-acting inhibition of AChE and butyrylcholinesterase (BuChE), contributing to its therapeutic benefits in this context (Triggle, Mitchell, & Filler, 1998).

Anticholinergic Poisoning Treatment

Physostigmine salicylate, due to its ability to cross the blood-brain barrier as a centrally acting cholinesterase inhibitor, has been effective in rapidly and dramatically reversing the effects produced by anticholinergic drugs. It is utilized in managing anticholinergic poisoning, proving effective in both peripheral and central nervous system effects of this condition (Manoguerra & Ruiz, 1976).

Tricyclic Antidepressant Overdose Management

In cases of tricyclic antidepressant overdose, physostigmine salicylate has been used successfully. Its properties enable it to reverse both central and peripheral manifestations of the anticholinergic syndrome caused by these overdoses, acting rapidly within 5 to 20 minutes after administration (Johnson, 1976).

Injectable Controlled Release Delivery System

Physostigmine salicylate has been incorporated in a soybean injectable emulsion, aiming to control the drug release from the emulsion. This new delivery system shows potential in maintaining the stability of physostigmine and preserving its effectiveness over extended periods (Benita, Friedman, & Weinstock, 1986).

Serotonin Uptake in Human Blood Platelets

Research indicates that physostigmine salicylate can significantly affect serotonin uptake in human blood platelets. It was found to cause a transient depression in mood and independently decreased the maximum velocity (Vmax) of platelet serotonin uptake, suggesting its influence on cholinergic mechanisms related to mood and depression (Rausch, Janowsky, Risch, & Huey, 1985).

Treatment of Septic Shock

Physostigmine salicylate has been investigated for its potential in treating septic shock due to intra-abdominal infection. A study showed that its administration was well tolerated and hinted at possible benefits in recovering from septic shock, although further research is needed for conclusive evidence (Pinder et al., 2019).

properties

Product Name

Physostigmine-d3 Salicylate

Molecular Formula

C15H18D3N3O2.C7H6O3

Molecular Weight

416.49

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.